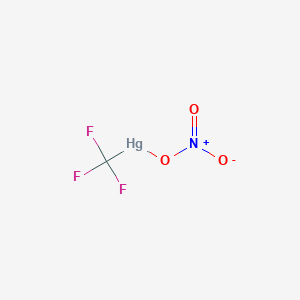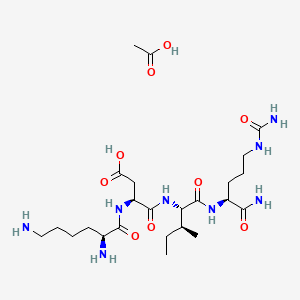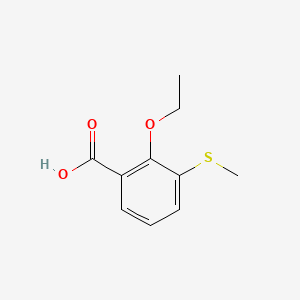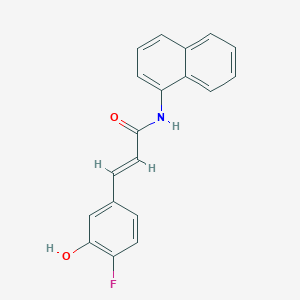
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a hydroxy group, and a naphthyl group connected via an acrylamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-Fluoro-3-hydroxybenzaldehyde: This intermediate can be synthesized through the selective fluorination of 3-hydroxybenzaldehyde.
Synthesis of 4-Fluoro-3-hydroxycinnamic acid: The aldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid to form the corresponding cinnamic acid derivative.
Formation of the Acrylamide: The cinnamic acid derivative is converted to the acrylamide through an amidation reaction with naphthalen-1-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-oxo-phenyl-n-naphthalen-1-yl-acrylamide.
Reduction: Formation of 3-(4-fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors on cancer cells to induce apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluoro-3-hydroxy-phenyl)-n-phenyl-acrylamide: Lacks the naphthyl group, which may affect its reactivity and biological activity.
3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide: Similar structure but with a saturated propionamide linkage instead of the acrylamide double bond.
4-Fluoro-3-hydroxycinnamic acid: Precursor in the synthesis of the target compound, lacks the amide linkage.
Uniqueness
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is unique due to its combination of functional groups, which imparts specific chemical properties and biological activities. The presence of the fluoro and hydroxy groups on the phenyl ring, along with the naphthyl group and acrylamide linkage, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H14FNO2 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
(E)-3-(4-fluoro-3-hydroxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+ |
Clé InChI |
BMCSPJSYPPZCJI-PKNBQFBNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)F)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC(=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)

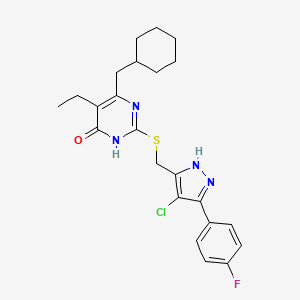

![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
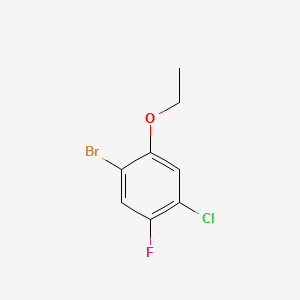
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
